molecular formula C31H25N7O B11101465 6-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11101465
M. Wt: 511.6 g/mol
InChI Key: FRDOFTLENUXWPT-UZWMFBFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of anthracene, triazine, and hydrazone. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. It is characterized by its unique molecular structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:

    Vilsmeier Formylation: The initial step involves the formylation of anthracene to produce 9-anthracenecarbaldehyde.

    Hydrazone Formation: The 9-anthracenecarbaldehyde is then reacted with hydrazine derivatives to form the hydrazone linkage. This step typically requires acidic or basic conditions to facilitate the condensation reaction.

    Triazine Coupling: The final step involves the coupling of the hydrazone with a triazine derivative, such as 4-anilino-6-(4-methoxyanilino)-1,3,5-triazine. This reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ANTHRACENECARBALDEHYDE 9-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C31H25N7O

Molecular Weight

511.6 g/mol

IUPAC Name

2-N-[(E)-anthracen-9-ylmethylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C31H25N7O/c1-39-25-17-15-24(16-18-25)34-30-35-29(33-23-11-3-2-4-12-23)36-31(37-30)38-32-20-28-26-13-7-5-9-21(26)19-22-10-6-8-14-27(22)28/h2-20H,1H3,(H3,33,34,35,36,37,38)/b32-20+

InChI Key

FRDOFTLENUXWPT-UZWMFBFFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.